Cas no 500993-26-0 (Ethyl 4-amino-1-ethylpiperidine-4-carboxylate)
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxylicacid,4-amino-1-ethyl-,ethylester(9CI)
- Ethyl 4-amino-1-ethyl-4-piperidinecarboxylate
- ethyl 4-amino-1-ethylpiperidine-4-carboxylate
- 4-piperidinecarboxylic acid,4-amino-1-ethyl-,ethyl ester
- Ethyl 4-amino-1-ethylpiperidine-4-carboxylate
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- MDL: MFCD05225669
- Inchi: 1S/C10H20N2O2/c1-3-12-7-5-10(11,6-8-12)9(13)14-4-2/h3-8,11H2,1-2H3
- InChI Key: OIINVHNEAKGLDQ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(CCN(CC)CC1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 198
- Topological Polar Surface Area: 55.6
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521139-1g |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate |
500993-26-0 | 97% | 1g |
$441 | 2022-09-01 | |
| abcr | AB511499-250 mg |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate |
500993-26-0 | 250MG |
€654.00 | 2022-07-29 | ||
| abcr | AB511499-100mg |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate; . |
500993-26-0 | 100mg |
€418.20 | 2024-08-02 | ||
| abcr | AB511499-250mg |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate; . |
500993-26-0 | 250mg |
€483.80 | 2025-04-18 | ||
| 1PlusChem | 1P00DLS6-100mg |
4-Piperidinecarboxylicacid,4-amino-1-ethyl-,ethylester(9CI) |
500993-26-0 | 95% | 100mg |
$291.00 | 2024-05-01 | |
| 1PlusChem | 1P00DLS6-250mg |
4-Piperidinecarboxylicacid,4-amino-1-ethyl-,ethylester(9CI) |
500993-26-0 | 95% | 250mg |
$287.00 | 2025-02-26 | |
| A2B Chem LLC | AG33958-100mg |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate |
500993-26-0 | 95% | 100mg |
$255.00 | 2024-04-19 | |
| A2B Chem LLC | AG33958-250mg |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate |
500993-26-0 | 95% | 250mg |
$408.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402636-250mg |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate |
500993-26-0 | 97% | 250mg |
¥7440.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402636-1g |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate |
500993-26-0 | 97% | 1g |
¥16088.00 | 2024-05-11 |
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate Suppliers
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Ethyl 4-amino-1-ethylpiperidine-4-carboxylate
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate (CAS No. 500993-26-0): A Comprehensive Overview
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate, identified by its CAS number 500993-26-0, is a significant compound in the field of pharmaceutical chemistry. This compound, with its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal research. The Ethyl 4-amino-1-ethylpiperidine-4-carboxylate molecule features a piperidine core, which is a common structural motif in many bioactive molecules. This core structure contributes to its unique chemical properties and biological activities, making it a valuable scaffold for further chemical modifications and functionalization.
The piperidine ring in Ethyl 4-amino-1-ethylpiperidine-4-carboxylate is particularly noteworthy due to its ability to interact with biological targets in a manner that can modulate various physiological processes. Recent studies have highlighted the importance of piperidine derivatives in the development of new therapeutic agents. The presence of both amino and carboxylate functional groups on the piperidine ring enhances the compound's reactivity and allows for diverse chemical transformations, which can be exploited to develop novel pharmacophores.
One of the most compelling aspects of Ethyl 4-amino-1-ethylpiperidine-4-carboxylate is its potential role in the synthesis of biologically active compounds. Researchers have been exploring its utility in creating new drugs that target various diseases, including neurological disorders and infectious diseases. The amino group, in particular, serves as a versatile handle for further derivatization, enabling the construction of complex molecules with tailored properties. This flexibility has made Ethyl 4-amino-1-ethylpiperidine-4-carboxylate a popular choice for medicinal chemists seeking to develop innovative therapeutic strategies.
In recent years, there has been a growing interest in the development of small-molecule drugs that can modulate neurotransmitter systems. Piperidine derivatives have shown promise in this area due to their ability to interact with receptors and enzymes involved in neurotransmission. Ethyl 4-amino-1-ethylpiperidine-4-carboxylate, with its unique structural features, has been investigated for its potential as a precursor in the synthesis of drugs that affect central nervous system function. Preliminary studies suggest that derivatives of this compound may exhibit properties relevant to the treatment of conditions such as depression, anxiety, and cognitive disorders.
The synthesis of Ethyl 4-amino-1-ethylpiperidine-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the piperidine ring followed by functionalization at the 4-position with an amino group and an ethyl ester at the carboxyl position. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, are often employed to achieve these transformations efficiently. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for further research and development.
From a computational chemistry perspective, Ethyl 4-amino-1-ethylpiperidine-4-carboxylate has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the compound's binding affinity and mechanism of action. By leveraging computational methods such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how this compound might behave within biological systems. This information is critical for designing experiments and optimizing drug candidates for better efficacy and reduced side effects.
The pharmacological profile of Ethyl 4-amino-1-ethylpiperidine-4-carboxylate has been evaluated through both in vitro and in vivo studies. In vitro assays have revealed that this compound exhibits moderate activity against certain enzymatic targets, suggesting its potential as a lead compound for drug discovery. In vivo studies have provided additional evidence supporting its therapeutic relevance, demonstrating effects on physiological parameters relevant to various diseases. These findings underscore the importance of Ethyl 4-amino-1-ethylpiperidine-4-carboxylate as a building block for developing new medications.
As research in pharmaceutical chemistry continues to advance, Ethyl 4-amino-1-ethylpiperidine-4-carboxylate is expected to play an increasingly significant role in drug development efforts. Its unique structural features and versatile reactivity make it an attractive candidate for further exploration. Future studies may focus on optimizing synthetic routes, exploring new derivatives, and evaluating its potential in clinical settings. The continued investigation of this compound holds promise for contributing to the discovery of novel therapeutic agents that can address unmet medical needs.
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